

A Technical Guide to Cesium Pivalate: Properties, Characterization, and Applications

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Compound of Interest

Compound Name: Cesium pivalate

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This technical guide provides a comprehensive overview of **cesium pivalate** ($\text{Cs}(\text{O}_2\text{CC}(\text{CH}_3)_3)$), a specialty chemical compound valued in organic synthesis and catalysis. This document details its physicochemical properties, expected characterization data, standardized experimental protocols for its analysis, and a visualization of its role in common synthetic workflows.

Physicochemical Properties

Cesium pivalate is the cesium salt of pivalic acid. It is an organic base recognized for its high solubility in many organic solvents, stability, and efficacy in facilitating a variety of chemical transformations.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ CsO ₂	[1]
Molecular Weight	234.03 g/mol	[1]
CAS Number	20442-70-0	[1]
Appearance	White to off-white powder/crystal	[2]
Melting Point	344-348 °C	[2][3]
Synonyms	Cesium 2,2-dimethylpropanoate, Cesium trimethylacetate	[2]
Purity	Typically ≥97%	[4][5]

Characterization Data

While extensive, peer-reviewed spectral datasets for **cesium pivalate** are not widely published, its structure allows for the prediction of characteristic signals in common analytical techniques. The following table summarizes the expected data based on its molecular structure, comprising a cesium cation and a pivalate anion.

Technique	Expected Observations
^1H NMR	A sharp singlet at $\delta \approx 1.2$ ppm, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group.
^{13}C NMR	Three distinct signals: a signal for the three equivalent methyl carbons (CH_3) at $\delta \approx 27$ ppm, a signal for the quaternary carbon ($\text{C}(\text{CH}_3)_3$) at $\delta \approx 39$ ppm, and a signal for the carboxylate carbon (COO^-) at $\delta \approx 185$ ppm.
FT-IR	Strong asymmetric and symmetric carboxylate (COO^-) stretching bands in the $1550\text{--}1610\text{ cm}^{-1}$ and $1400\text{--}1440\text{ cm}^{-1}$ regions, respectively. C-H stretching bands from the methyl groups will appear just below 3000 cm^{-1} .
Mass Spectrometry	As an ionic salt, analysis of the intact compound is difficult. Analysis of the pivalate anion in negative ion mode would show a peak at m/z 101.07. PubChem lists a GC-MS spectrum for the compound. [6]
Thermal Analysis	DSC: An endothermic peak corresponding to its melting point between $344\text{--}348^\circ\text{C}$. TGA: Thermally stable with no significant mass loss until high temperatures, at which point it will undergo decomposition.

Experimental Protocols for Characterization

The following are detailed, standardized methodologies for obtaining the characterization data described above.

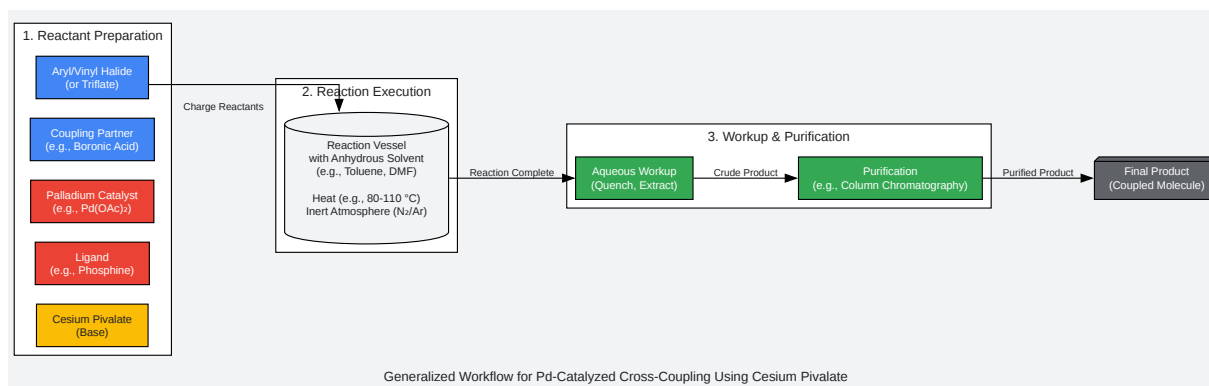
- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **cesium pivalate** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D_2O , or Methanol- d_4) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- **Instrument Setup:** Use a ^1H frequency of at least 400 MHz. The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. A spectral width of approximately 16 ppm, centered at 6 ppm, is sufficient. Typically, 16-32 scans are adequate for a high-quality spectrum due to the simplicity of the expected signal.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A spectral width of 220-250 ppm is standard. Due to the lower natural abundance of ^{13}C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds may be necessary to obtain a good signal-to-noise ratio, particularly for the carboxylate carbon.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- **Sample Preparation (KBr Pellet Method):** Dry both the **cesium pivalate** sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove moisture. Grind a small amount (~1-2 mg) of **cesium pivalate** with ~100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- **Background Collection:** Place no sample in the spectrometer and collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water vapor.
- **Sample Analysis:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Instrument Calibration:** Calibrate the thermogravimetric analyzer (TGA) and differential scanning calorimeter (DSC) for mass, temperature, and heat flow using appropriate standards (e.g., Indium for temperature and enthalpy calibration).

- Sample Preparation: Accurately weigh 5-10 mg of **cesium pivalate** powder into an inert sample pan (e.g., aluminum or platinum).[7]
- TGA Protocol: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert nitrogen atmosphere (purge rate of 50-100 mL/min). Record the mass loss as a function of temperature.[7]
- DSC Protocol: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature to ~375 °C (above its melting point) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to the sample relative to the reference.[7]

Application Workflow: Role in Pd-Catalyzed Cross-Coupling

Cesium pivalate is frequently employed as a base in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][8][9] Its solubility in organic solvents and its non-nucleophilic basicity are advantageous.[1] The pivalate anion can also act as a ligand or additive that promotes key steps in the catalytic cycle. The diagram below illustrates a generalized workflow for a cross-coupling reaction where **cesium pivalate** serves as the base.



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